Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound that belongs to the class of esters. This compound features a unique structure that combines a benzoate ester with a purine-imidazole fused ring system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Purine-Imidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine-imidazole fused ring system.
Introduction of the Benzoate Ester: The benzoate ester moiety can be introduced via esterification reactions, often using ethyl alcohol and a benzoic acid derivative in the presence of a catalyst such as sulfuric acid.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or purine-imidazole moieties, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can be compared with other similar compounds such as:
Ethyl benzoate: A simpler ester with a similar benzoate moiety but lacking the complex purine-imidazole structure.
Purine derivatives: Compounds like caffeine and theobromine, which share the purine core but differ in their functional groups and biological activities.
Imidazole derivatives: Compounds such as histidine, which contain the imidazole ring but have different substituents and biological roles.
The uniqueness of this compound lies in its combined ester and purine-imidazole structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
893960-41-3 |
---|---|
Molecular Formula |
C22H27N5O4 |
Molecular Weight |
425.489 |
IUPAC Name |
ethyl 4-[4-methyl-2-(3-methylbutyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C22H27N5O4/c1-5-31-20(29)15-6-8-16(9-7-15)25-12-13-26-17-18(23-21(25)26)24(4)22(30)27(19(17)28)11-10-14(2)3/h6-9,14H,5,10-13H2,1-4H3 |
InChI Key |
BGBUYRSJSHGMGC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.